diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate

Medicinal Chemistry Chemical Biology Agrochemicals

Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate (CAS 2770524-88-2) is a specialized α-functional cyclopropylphosphonate characterized by the simultaneous presence of a phosphonate diethyl ester and a sulfonyl chloride moiety on a cyclopropane core. With a molecular formula of C7H14ClO5PS and a molecular weight of 276.68 g/mol , this compound is a versatile building block for the introduction of both phosphonate and sulfonyl functionality into molecular scaffolds.

Molecular Formula C7H14ClO5PS
Molecular Weight 276.68 g/mol
CAS No. 2770524-88-2
Cat. No. B6610290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate
CAS2770524-88-2
Molecular FormulaC7H14ClO5PS
Molecular Weight276.68 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1(CC1)S(=O)(=O)Cl)OCC
InChIInChI=1S/C7H14ClO5PS/c1-3-12-14(9,13-4-2)7(5-6-7)15(8,10)11/h3-6H2,1-2H3
InChIKeyMPGQUUYHWSFBKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate (CAS 2770524-88-2): Structural and Functional Characteristics


Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate (CAS 2770524-88-2) is a specialized α-functional cyclopropylphosphonate characterized by the simultaneous presence of a phosphonate diethyl ester and a sulfonyl chloride moiety on a cyclopropane core . With a molecular formula of C7H14ClO5PS and a molecular weight of 276.68 g/mol , this compound is a versatile building block for the introduction of both phosphonate and sulfonyl functionality into molecular scaffolds. Its unique structure enables applications in medicinal chemistry, agrochemical research, and materials science . The compound is registered under EC Number 181-191-9 and carries specific hazard classifications under CLP criteria [1].

Why Generic Cyclopropylphosphonates or Sulfonyl Chlorides Cannot Replace Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate (CAS 2770524-88-2) in Specialized Applications


Generic substitution of diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate with simpler cyclopropylphosphonates (e.g., diethyl cyclopropylphosphonate, CAS 945459-87-0) or common sulfonyl chlorides (e.g., cyclopropanesulfonyl chloride, CAS 139631-62-2) is not feasible due to the unique dual functionality of the target compound [1]. The presence of both a phosphonate ester and a sulfonyl chloride on a single cyclopropyl core enables orthogonal reactivity profiles that cannot be achieved by mixing two separate reagents . Furthermore, the specific hazard profile of the target compound—classified as Acute Toxicity Category 4 (H302, H312, H332) and Skin Corrosion 1B (H314)—differs significantly from its simpler analogs, impacting handling protocols and regulatory compliance [2].

Quantitative Differentiation Evidence for Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate (CAS 2770524-88-2)


Dual Functional Group Density: Phosphonate and Sulfonyl Chloride on a Cyclopropyl Core

Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate contains two distinct reactive handles—a phosphonate ester and a sulfonyl chloride—on the same cyclopropane ring, providing a functional group density of two orthogonal reactive sites per molecule . In contrast, the closest simple analog diethyl cyclopropylphosphonate (CAS 945459-87-0) possesses only a phosphonate group (one reactive site per molecule) , while cyclopropanesulfonyl chloride (CAS 139631-62-2) contains only a sulfonyl chloride [1]. The target compound thus offers a 2-fold increase in reactive group density on the cyclopropyl scaffold, enabling single-step introduction of both phosphonate and sulfonamide/sulfonate functionalities.

Medicinal Chemistry Chemical Biology Agrochemicals

Differentiated Hazard Profile: Corrosivity and Acute Toxicity Classification

Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate carries a more stringent hazard classification compared to simpler cyclopropylphosphonates. According to ECHA's C&L Inventory, the target compound is classified as Acute Toxicity Category 4 (H302, H312, H332), Skin Corrosion Category 1B (H314), and STOT SE Category 3 (H335, respiratory irritation) [1]. In contrast, diethyl cyclopropylphosphonate, which lacks the sulfonyl chloride moiety, is typically not classified for skin corrosion and has lower acute toxicity concerns . This differential hazard profile mandates distinct handling, storage, and shipping requirements.

Safety Regulatory Compliance Laboratory Handling

Synthetic Utility: One-Pot Sulfonamide and Phosphonate Derivatization

The target compound enables sequential or simultaneous derivatization of its sulfonyl chloride and phosphonate groups, providing a streamlined route to phosphonate-containing sulfonamides or sulfonates . In contrast, constructing the same molecular architecture from simple building blocks would require multiple steps: separate introduction of a phosphonate group (e.g., via Arbuzov reaction) and a sulfonamide group (via sulfonyl chloride coupling), often with intermediate purification and lower overall yield [1]. The target compound thus serves as a bifunctional linchpin that can reduce step count in complex molecule synthesis.

Organic Synthesis Medicinal Chemistry Parallel Synthesis

Purity and Characterization: Vendor Specifications for Reliable Research

Commercial suppliers typically provide diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate with a purity of ≥95%, as determined by HPLC or NMR . This level of purity is comparable to or higher than that of many generic cyclopropylphosphonates, which are often supplied at 90-95% purity . Higher purity reduces the risk of side reactions caused by impurities and improves reproducibility in sensitive applications such as medicinal chemistry lead optimization and agrochemical formulation.

Quality Control Reproducibility Procurement

Priority Application Scenarios for Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate (CAS 2770524-88-2) Based on Differentiation Evidence


Medicinal Chemistry: Covalent Inhibitor Warhead Design

The combination of a sulfonyl chloride warhead and a phosphonate bioisostere on a conformationally restricted cyclopropane scaffold makes diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate an attractive intermediate for designing covalent inhibitors targeting enzymes with nucleophilic residues (e.g., cysteine proteases, kinases) . The sulfonyl chloride can form irreversible covalent bonds with catalytic cysteines, while the phosphonate moiety can mimic phosphate or carboxylate groups in enzyme active sites, enhancing binding affinity and selectivity . This dual functionality is not achievable with simple cyclopropylphosphonates or sulfonyl chlorides alone [1].

Agrochemical Research: Synthesis of Phosphonate-Containing Pesticides

The compound's ability to introduce both phosphonate and sulfonyl functionality in a single step is highly valuable in the synthesis of novel pesticides and herbicides . Phosphonates are known to inhibit key plant and fungal enzymes (e.g., EPSP synthase, enolpyruvyl transferase), while sulfonamide and sulfonate groups contribute to metabolic stability and bioavailability . Using diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate as a building block can streamline the preparation of lead candidates for crop protection [1].

Materials Science: Preparation of Functionalized Polymers and Resins

The sulfonyl chloride group of the target compound can react with amines or alcohols to form sulfonamide or sulfonate linkages, while the phosphonate ester can undergo hydrolysis to yield phosphonic acid groups that serve as metal chelators or adhesion promoters . This dual reactivity enables the design of functionalized polymers, coatings, and ion-exchange resins with tailored properties for applications in catalysis, water treatment, and corrosion protection [1].

Chemical Biology: Synthesis of Phosphonate-Modified Nucleotide Analogs

Cyclopropylphosphonates are established scaffolds for constrained nucleotide analogs with antiviral and anticancer activity . The additional sulfonyl chloride handle in the target compound allows for site-specific conjugation to biomolecules (e.g., peptides, fluorescent probes) or further functionalization to modulate pharmacokinetic properties . This capability is particularly valuable for developing targeted therapeutics and imaging agents [1].

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